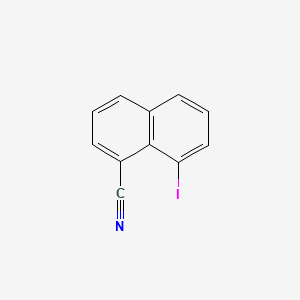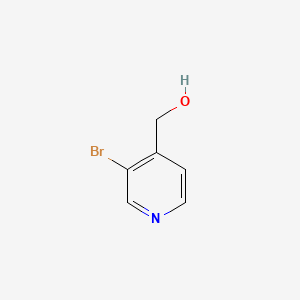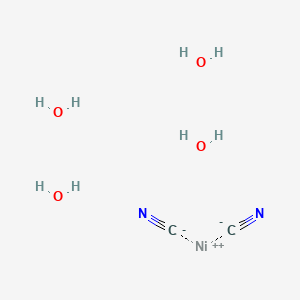
(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate, also known as 20-Dione Acetate, is a steroid hormone that plays an important role in various physiological processes. It is synthesized from cholesterol and is a precursor to other important hormones such as testosterone and estrogen.
Wirkmechanismus
The mechanism of action of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate is not fully understood, but it is believed to act through various pathways, including the inhibition of key enzymes involved in the inflammatory response and the modulation of immune cell function. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate has been found to have various biochemical and physiological effects, including the modulation of the immune response, the inhibition of inflammation, and the inhibition of cancer cell growth. It has also been found to have anabolic effects, and has been used in the treatment of muscle wasting disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate in lab experiments is its ability to modulate the immune response and inhibit inflammation, which makes it a useful tool for studying immune-related diseases. Additionally, its anti-cancer properties make it a useful tool for studying cancer cell growth and development. However, one limitation of using (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
Future research on (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate could focus on its potential as a therapeutic agent for various diseases, including cancer and autoimmune diseases. Additionally, further studies could be conducted to better understand its mechanism of action and its potential side effects. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate.
Synthesemethoden
The synthesis of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate involves the conversion of cholesterol to pregnenolone, which is then converted to (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate through a series of enzymatic reactions. The process involves the use of various chemicals and enzymes, and the yield of the final product depends on the purity of the starting material and the efficiency of the enzymatic reactions.
Wissenschaftliche Forschungsanwendungen
(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate has been extensively studied for its role in various physiological processes, including its effect on the immune system, inflammation, and cancer. It has been found to have anti-inflammatory and anti-cancer properties, and has been used in the treatment of various types of cancer. Additionally, it has been found to have immunomodulatory effects and has been used in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
[(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-oxopropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O3/c1-15(14-25)20-7-8-21-19-6-5-17-13-18(27-16(2)26)9-11-23(17,3)22(19)10-12-24(20,21)4/h5,14-15,18-22H,6-13H2,1-4H3/t15-,18-,19+,20-,21+,22+,23+,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIMJUQRBDTHBT-NGWDOLKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747827 |
Source


|
| Record name | (3R,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10211-88-8 |
Source


|
| Record name | (3R,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B599379.png)
![2-{[2-Amino-6-(2-thienyl)-4-pyrimidinyl]amino}ethanol](/img/structure/B599382.png)
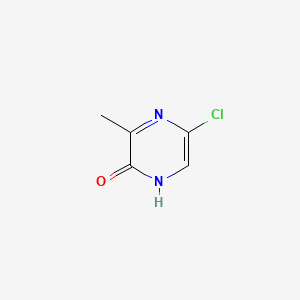

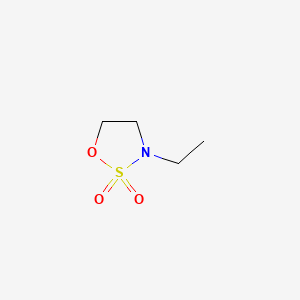

![Ethyl [3-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B599391.png)

